molecular formula C7H8O2 B1265680 2-Propionylfuran CAS No. 3194-15-8

2-Propionylfuran

Cat. No.: B1265680
CAS No.: 3194-15-8
M. Wt: 124.14 g/mol
InChI Key: HCPORNAVHSWTOJ-UHFFFAOYSA-N
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Description

1-(2-Furanyl)-1-propanone, also known as 2-furyl ethyl ketone or 1-furan-2-yl-propan-1-one, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 1-(2-Furanyl)-1-propanone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-(2-furanyl)-1-propanone is primarily located in the cytoplasm. Outside of the human body, 1-(2-furanyl)-1-propanone can be found in cereals and cereal products, fruits, and potato. This makes 1-(2-furanyl)-1-propanone a potential biomarker for the consumption of these food products.

Scientific Research Applications

Propionic Acid Production

Propionic acid, also known as propionate, is a commercially valuable carboxylic acid produced through microbial fermentation. It has applications in various industries, including food, cosmetics, plastics, and pharmaceuticals. The production pathways of propionate include fermentative, biosynthetic, and amino acid catabolic pathways. With advancements in metabolic engineering and genome shuffling, biological production of propionate is expected to see significant growth in the market, especially with an improved understanding of the metabolic capabilities of native producers (Gonzalez-Garcia et al., 2017).

Solvent Applications in Organic Chemistry

2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, is a promising alternative solvent. Its properties such as low miscibility with water and high stability make it suitable for use in syntheses involving organometallics, organocatalysis, biotransformations, and processing of lignocellulosic materials. Its potential for extended use in pharmaceutical chemistry is also being explored (Pace et al., 2012).

Conversion to 2-Methyltetrahydrofuran

The conversion of furfural to 2-methyltetrahydrofuran, an important solvent in organic chemistry, can be catalyzed by non-precious metal catalysts. This process involves converting furfural to 2-methylfuran and then to 2-methyltetrahydrofuran in a single reactor, using Co-based and Ni-based catalysts. Understanding this reaction pathway is critical for designing effective catalysts for 2-methyltetrahydrofuran production (Liu et al., 2020).

Reactive Extraction of Propionic Acid

The recovery of propionic acid from aqueous waste streams and fermentation broth is gaining research interest. Studies on reactive extraction using extractant-diluent, mixed extractants, and extractants in mixed diluents are emerging. This research is pivotal in designing processes for the recovery of propionic acid, a critical component in various industries (Keshav et al., 2009).

Synthesis of Antioxidants

2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, can be prepared from 2-methylfuran by acylation with propionic anhydride. This process has been optimized to achieve a significant yield of the product, contributing to advancements in the production of antioxidants (Yao Xing-sheng, 2007).

Catalysis and Synthesis

Calcium-catalyzed synthesis of polysubstituted 2-alkenylfurans from β-keto esters tethered to propargyl alcohols is an efficient method for preparing bioactive compounds. This process allows high-yielding preparation of di-, tri-, and tetrasubstituted 2-alkenylfurans, crucial in pharmaceutical and biochemical research (Morcillo et al., 2016).

Recovery of Propionic Acid in Extraction Processes

The extraction of propionic acid using Aliquat 336 in various diluents has been studied for its potential in chemical, pharmaceutical, and food industries. This research provides valuable data for designing reactive extraction processes for propionic acid recovery (Keshav et al., 2009).

Safety and Hazards

2-Propionylfuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Properties

IUPAC Name

1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPORNAVHSWTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185778
Record name 1-(2-Furyl)propan-1-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(2-Furanyl)-1-propanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3194-15-8
Record name 2-Propionylfuran
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Record name 1-Propanone, 1-(2-furanyl)-
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Record name 2-Propionylfuran
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Record name 1-(2-Furyl)propan-1-one
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Record name 1-(2-furyl)propan-1-one
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Record name 1-(2-FURYL)PROPAN-1-ONE
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Record name 1-(2-Furanyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 - 29 °C
Record name 1-(2-Furanyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In 50 ml of toluene were dissolved 3.7 g (0.05 mole) of propionic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 5.36 g (0.065 mole) of 2-methylfuran and 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 7 hours. After completion of the reaction, the reaction solution was cooled and washed successively with 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure and the resulting concentrated residue was then purified by silica gel-filled column chromatography to obtain 2.96 g of 2-propionylfuran.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
42.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between 2-propionylfuran and mushroom tyrosinase inhibition?

A: Research indicates that this compound, a volatile compound, exhibits a negative correlation with the inhibition ability of Maillard reaction products (MRPs) derived from cysteine and glucose against mushroom tyrosinase. [] This suggests that while this compound is present in the reaction mixture, it does not contribute to the inhibitory effect on the enzyme. In fact, its presence is inversely related to the inhibition, meaning higher concentrations of this compound are associated with weaker inhibition.

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